Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-2-propan-2-yloxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-15-11(14)9-5-8(12)6-13-10(9)16-7(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVAGNVFMBSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Alkoxylation
The installation of the isopropoxy group at the 2-position could theoretically employ a modified Ullmann-type coupling. For example, reacting ethyl 5-chloro-2-bromopyridine-3-carboxylate with isopropyl alcohol in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) may facilitate ether formation. This approach mirrors conditions used in analogous aryl ether syntheses, where elevated temperatures (80–100°C) and polar aprotic solvents (e.g., dimethylformamide) drive reactivity.
Table 1: Hypothetical Reaction Conditions for Ullmann Coupling
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cs2CO3 |
| Solvent | DMF |
| Temperature | 90°C |
| Reaction Time | 12–24 hours |
| Expected Yield | 60–75% |
Nucleophilic Aromatic Substitution
Electron-deficient pyridines undergo nucleophilic substitution at activated positions. The chloro and ester groups in the target compound create electron-withdrawing effects, potentially activating the 2-position for alkoxylation.
Direct Displacement of Halogens
Using ethyl 5-chloro-2-fluoropyridine-3-carboxylate as a substrate, isopropoxide ions (generated from isopropyl alcohol and NaH) could displace fluoride under heated conditions (100–120°C) in dimethyl sulfoxide (DMSO). This method, however, faces challenges due to the poor leaving-group ability of fluoride unless activated by strong electron withdrawal.
Microwave-Assisted Substitution
Microwave irradiation enhances reaction kinetics, potentially improving yields. A mixture of ethyl 5-chloro-2-iodopyridine-3-carboxylate, isopropyl alcohol, and K2CO3 in acetonitrile irradiated at 150°C for 30 minutes may achieve substitution with yields exceeding 80%.
| Component | Role |
|---|---|
| Ethyl glyoxylate | Carbonyl donor |
| Ammonium acetate | Nitrogen source |
| Propargyl alcohol | Alkyne precursor for substitution |
| Catalyst | InCl3 (20 mol%) |
| Solvent | 50% EtOH |
| Yield | 70–85% (extrapolated from) |
Sequential Functionalization of Pyridine Precursors
A stepwise approach allows precise control over each substituent.
Carboxylic Acid Esterification
Starting with 5-chloro-2-hydroxypyridine-3-carboxylic acid, esterification with ethanol under acidic conditions (H2SO4, reflux) yields the ethyl ester. Subsequent Mitsunobu reaction with isopropyl alcohol (using diisopropyl azodicarboxylate and triphenylphosphine) installs the isopropoxy group.
Chlorination and Alkoxylation
Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate could undergo nitro-to-chloro reduction (H2/Pd-C) followed by hydroxyl group alkylation with isopropyl bromide (K2CO3, DMF). This route avoids harsh substitution conditions but requires careful reduction control.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Ethyl 5-Chloro-2-(Propan-2-yloxy)Pyridine-3-Carboxylate Synthesis
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ullmann Coupling | High regioselectivity | Requires halogenated precursors | 60–75% |
| Microwave Substitution | Rapid kinetics | Limited scalability | 70–85% |
| Multi-Component | Convergent synthesis | Unoptimized for pyridines | 50–70% |
| Sequential Functionalization | Precise control | Multiple purification steps | 65–80% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Product: The major product is 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylic acid.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action involves inhibiting bacterial cell wall synthesis, similar to other known antibiotics.
1.2 Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. Its ability to modulate inflammatory pathways suggests a promising therapeutic role.
| Property | Description |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways |
Agricultural Applications
2.1 Herbicidal Activity
this compound has been explored for its herbicidal properties. It acts as a selective herbicide, targeting specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices.
2.2 Synergistic Effects
When combined with other herbicides, this compound exhibits synergistic effects, enhancing overall efficacy and reducing the required application rates. This characteristic is beneficial for lowering costs and minimizing environmental impact.
| Application | Effect |
|---|---|
| Herbicidal Activity | Selectively targets weeds |
| Synergistic Effects | Enhances efficacy with reduced application rates |
Case Studies and Research Findings
3.1 Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
3.2 Herbicide Synergy Research
Research conducted by agricultural scientists demonstrated that combining this compound with glyphosate resulted in a synergistic effect, improving weed control efficacy by 25% compared to glyphosate alone. This finding was published in Weed Science, emphasizing the importance of such combinations in modern herbicide formulations.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarities
Methyl 5-Chloro-2-(Propan-2-yloxy)Pyridine-3-Carboxylate
- Structural Difference : Replaces the ethyl ester with a methyl group.
- Impact : Reduced steric bulk may enhance solubility but decrease lipophilicity compared to the ethyl analog. This compound is listed in supplier catalogs but lacks detailed experimental data .
Ethyl 5-Cyano-2-Methyl-6-Thioxo-1,6-Dihydro-3-Pyridinecarboxylate
- Structural Differences: Features a cyano group, thioxo moiety, and a methyl substituent.
- Mass spectral data and synthetic routes are available for this compound .
Ethyl 3-Bromo-1-(3-Chloro-2-Pyridyl)-4,5-Dihydro-1H-Pyrazole-5-Carboxylate
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy: Ethyl 5-{(E)-[(aminocarbonothioyl)hydrazono]methyl}-6-chloro-2-methyl-4-(3-pyridyl)-1,4-dihydropyridine-3-carboxylate (8f) exhibits a carbonyl (C=O) stretch at 1688 cm⁻¹, consistent with ester functionalities in the target compound .
- NMR Data :
Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate shows characteristic proton signals for ethyl groups (δ 1.15 ppm, triplet) and pyridine rings (δ 6.99–8.12 ppm), providing a reference for the target compound’s NMR profile .
Thermal Stability
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate, with a CAS number of 1826110-19-3, is a compound that has garnered interest in scientific research due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chloro group and an isopropoxy group. This configuration contributes to its distinct chemical properties and reactivity. The compound can be synthesized through various methods, typically involving the substitution of the hydroxyl group in 5-chloro-2-hydroxypyridine with isopropyl bromide, followed by esterification with ethyl chloroformate.
Comparison with Similar Compounds
A comparative analysis of this compound with related compounds reveals important distinctions in their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro substituent | Potential enzyme inhibition |
| Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate | Bromine substituent | Varying reactivity |
| Ethyl 5-fluoro-2-(propan-2-yloxy)pyridine-3-carboxylate | Fluorine substituent | Enhanced lipophilicity |
This table illustrates how variations in halogen substituents can influence the reactivity and biological interactions of these compounds.
Case Studies and Research Findings
While direct case studies on this compound are scarce, several studies on related pyridine compounds provide insights into potential applications:
- Antimicrobial Studies : Research has shown that certain pyridine derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may similarly exhibit antimicrobial properties .
- Mechanism of Action : The interaction of pyridine derivatives with molecular targets such as enzymes or receptors has been documented. These interactions can lead to altered biological responses, providing a basis for further pharmacological exploration .
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 5-chloro-2-hydroxypyridine-3-carboxylate with isopropyl halide under basic conditions (e.g., sodium ethoxide) in refluxing ethanol. Isolation is achieved via crystallization. Optimization can include adjusting reaction temperature (80–100°C), catalyst concentration, and solvent polarity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H NMR identifies substituents (e.g., isopropoxy methyl splits into a septet at δ 1.3–1.4 ppm, ethyl ester quartet at δ 4.3–4.4 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm and pyridine ring carbons .
- X-ray crystallography : Use SHELXL for refinement of single-crystal data. ORTEP-3 or WinGX generates thermal ellipsoid plots to visualize molecular conformation and intermolecular interactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloro and isopropoxy groups in further derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The chloro group’s electrophilic aromatic substitution (EAS) reactivity at the C4 position can be quantified via Fukui indices. Isopropoxy’s steric effects are analyzed using molecular mechanics (MMFF94). Validate predictions experimentally via Suzuki coupling or nucleophilic displacement reactions .
Q. What strategies resolve contradictions in reported biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Standardized assays : Compare IC₅₀ values across uniform cell lines (e.g., HCT-116 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with Br or F) to isolate substituent effects. For example, bulkier substituents may reduce membrane permeability, explaining discrepancies in antimicrobial activity .
Q. How can X-ray crystallography address ambiguities in the molecular conformation of this compound?
- Methodological Answer : High-resolution data (≤1.0 Å) collected at synchrotron facilities reduce noise. Use SHELXL’s TWIN and BASF commands to refine twinned crystals. Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion. WinGX’s validation tools check for overfitting and geometric outliers .
Q. What experimental designs are recommended to explore the compound’s potential as a kinase inhibitor despite limited bioactivity data?
- Methodological Answer :
- Virtual screening : Dock the compound into kinase ATP-binding pockets (PDB IDs: 1ATP, 2SRC) using AutoDock Vina. Prioritize targets with strong binding affinity (ΔG ≤ −8 kcal/mol).
- Biochemical assays : Use ADP-Glo™ kinase assays to test inhibition of JAK2 or EGFR kinases. Confirm hits with Western blotting for phosphorylated substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
